Cyclobutanol, 1-ethyl-
Overview
Description
Cyclobutanol, 1-ethyl- is an organic compound with the molecular formula C₆H₁₂O. It is a cyclobutyl alcohol derivative where an ethyl group is attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanol, 1-ethyl- can be synthesized through several methods. One common approach involves the reduction of cyclobutanone derivatives using metal hydrides. For instance, the reduction of 1-ethylcyclobutanone with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields Cyclobutanol, 1-ethyl- .
Industrial Production Methods
In industrial settings, the synthesis of Cyclobutanol, 1-ethyl- often involves catalytic hydrogenation of cyclobutanone derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanol, 1-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 1-Ethylcyclobutanone
Reduction: Cyclobutanol, 1-ethyl-
Substitution: 1-Ethylcyclobutyl chloride or bromide
Scientific Research Applications
Cyclobutanol, 1-ethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutanol, 1-ethyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclobutanol, 1-ethyl- can be compared with other similar compounds such as:
Cyclobutanol: The parent compound without the ethyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
Cyclopropanol: A smaller ring analog with similar properties.
Cyclopentanol: A larger ring analog with different reactivity.
Cyclobutanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-ethylcyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233202 | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-19-9, 20434-30-4 | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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